4-Aminopyridine

Descripción

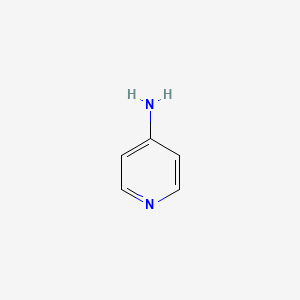

Structure

3D Structure

Propiedades

IUPAC Name |

pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKYPUAOHBNCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023870 | |

| Record name | 4-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor. | |

| Record name | 4-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

273°C, 273 °C, 524.3 °F | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2607 | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C | |

| Record name | 4-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Crystals, Fine white powder, Needles from benzene | |

CAS No. |

504-24-5, 29212-32-6, 916979-36-7 | |

| Record name | 4-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinamine, labeled with deuterium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916979-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalfampridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fampridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DALFAMPRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH3B64OKL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

157-161°C, 159.0 °C, 604.4 °F | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Deep Dive into the Molecular Choreography of 4-Aminopyridine and Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine (4-AP), a cornerstone pharmacological tool and a therapeutic agent for conditions like multiple sclerosis, exerts its primary effects through the modulation of voltage-gated potassium (Kv) channels.[1][2] This in-depth technical guide elucidates the intricate mechanism of action by which 4-AP interacts with these critical regulators of cellular excitability. We will explore its binding characteristics, the structural determinants of its activity, and the biophysical consequences of its engagement with various Kv channel subtypes. This guide consolidates quantitative data from key studies, details essential experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: An Intracellular Blockade

This compound is a non-selective inhibitor of a wide array of voltage-gated potassium channels, with its affinity varying from the mid-micromolar to the millimolar range across different channel subtypes.[3] The canonical mechanism involves the physical occlusion of the ion conduction pore.

Intracellular Site of Action: A fundamental aspect of 4-AP's action is its binding to a site within the intracellular mouth of the potassium channel pore.[4][5] Being a weak base with a pK of approximately 9, 4-AP can traverse the cell membrane in its neutral, un-ionized form.[6][7] Once in the cytoplasm, the ionized, cationic form of 4-AP is the active species that binds to its target site within the channel.[6][7] This intracellular binding has been confirmed through experiments using inside-out and outside-out patch-clamp recordings, which demonstrated that 4-AP is only effective when applied to the intracellular face of the membrane.[6][7]

State-Dependent Binding: The binding of 4-AP to potassium channels is highly dependent on the conformational state of the channel (i.e., resting, open, or inactivated). Evidence suggests that 4-AP can bind to both open and closed states of different Kv channels.[4][6]

-

Open Channel Block: In many Kv channels, 4-AP enters and blocks the pore when the activation gate is open.[8] This is supported by the observation that the rate of block is strongly accelerated upon channel opening.[9]

-

Closed Channel Block: For some channel subtypes, such as Kv4.2, 4-AP has been shown to bind preferentially to the closed state of the channel.[10][11]

-

Trapping: A key feature of 4-AP's interaction is the phenomenon of "trapping," where the drug molecule becomes trapped within the channel pore when the activation gate closes.[4] This trapping means that even after the external solution is replaced with a drug-free solution, the block is only relieved upon subsequent depolarization, which reopens the channel and allows the drug to exit.[4][6]

Biophysical Consequences: The binding of 4-AP leads to several significant biophysical changes in channel function:

-

Reduced Potassium Efflux: The primary consequence is the reduction or complete blockage of potassium ion flow through the channel.

-

Prolonged Action Potentials: By inhibiting the repolarizing potassium currents, 4-AP broadens the duration of action potentials in excitable cells like neurons and myocytes.[2]

-

Enhanced Neurotransmitter Release: The prolonged depolarization at presynaptic terminals leads to an increased influx of calcium through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters.[2][12]

-

Modulation of Gating Currents: Studies have shown that 4-AP can affect the movement of the channel's voltage sensor (the S4 segment). It has been observed to accelerate the return of the "off-gating" charge upon repolarization, suggesting it may prevent late, slow conformational changes that are necessary for full channel opening.[4][5] Furthermore, 4-AP can prevent the slow inactivation of ionic currents in channels like Kv1.5.[13]

Quantitative Data on this compound Activity

The inhibitory potency of 4-AP and its analogs varies significantly across different potassium channel subtypes. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Potency (IC50) of this compound on Various Kv Channels

| Channel Subtype | Expression System | IC50 (µM) | Reference(s) |

| Kv1.1 | CHO cells | 170 | [3] |

| Kv1.2 | CHO cells | 230 | [3] |

| Shaker K+ | Xenopus oocytes | ~200 - 350 | [14] |

| Delayed Rectifier K+ (B lymphocytes) | Murine B lymphocytes | 120 (peak current, subsequent pulses) | [6] |

| Kv4.2 | HEK293 cells | ~900 (tonic block at -80 mV) | [11] |

| A-type K+ (cerebellar granule cells) | Rat cerebellar granule cells | ~1000-5000 | [15] |

| A-type K+ (tuberomammillary neurons) | Mouse tuberomammillary neurons | ~1000 | [16] |

Table 2: Structure-Activity Relationship of this compound Analogs on Shaker K+ Channels

| Compound | Substituent(s) | IC50 at +40 mV (µM) | Potency Relative to 4-AP | Reference(s) |

| This compound (4-AP) | - | ~235 | Baseline | [17] |

| 3-Fluoro-4-aminopyridine | 3-Fluoro | ~160 - 304 | ~1.1x more potent | [14] |

| 3-Methyl-4-aminopyridine | 3-Methyl | 34 | ~7-fold more potent | [17][18][19][20] |

| 3-Methoxy-4-aminopyridine | 3-Methoxy | 820 | ~3- to 4-fold less potent | [17][18][19][20] |

| 3-Trifluoromethyl-4-aminopyridine | 3-Trifluoromethyl | ~820 | ~3- to 4-fold less potent | [18][19][20] |

| 2-Trifluoromethyl-4-aminopyridine | 2-Trifluoromethyl | - | ~60-fold less active | [18][20] |

Key Experimental Protocols

The elucidation of 4-AP's mechanism of action has relied on a variety of electrophysiological techniques. Below are detailed methodologies for key experiments.

Whole-Cell Voltage-Clamp Recordings

This technique is used to measure the macroscopic currents flowing through all the channels on a cell's surface.

-

Cell Preparation: Acutely dissociated cells (e.g., melanotrophs, cerebellar granule cells) or cultured cell lines (e.g., HEK293, CHO) expressing the potassium channel of interest are used.[11][15][21]

-

Recording Solutions:

-

Internal (Pipette) Solution (in mM): Typically contains 110 K+ gluconate, 30 KCl, 0.5 MgCl2, 5 HEPES, and 0.1 EGTA, with the pH adjusted to 7.3.[22]

-

External (Bath) Solution (in mM): Typically contains 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[22] Other channel blockers (e.g., tetrodotoxin (B1210768) for Na+ channels, nicardipine (B1678738) for Ca2+ channels) are often added to isolate the potassium currents.[21][22]

-

-

Electrophysiological Recording:

-

A glass micropipette with a resistance of 3-6 MΩ is filled with the internal solution and brought into contact with the cell membrane to form a high-resistance seal (a "giga-seal").

-

The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.

-

The cell is voltage-clamped at a holding potential (e.g., -80 mV or -70 mV).[21][22]

-

A series of depolarizing voltage steps are applied to activate the potassium channels, and the resulting currents are recorded before and after the application of 4-AP to the external solution.

-

-

Data Analysis: The peak current, current-voltage relationship, and kinetics of activation and inactivation are analyzed to determine the effects of 4-AP. The concentration-response data are fitted to the Hill equation to determine the IC50 value.[14]

Xenopus Oocyte Expression System and Two-Electrode Voltage Clamp

This system allows for the study of specific ion channel subtypes in a controlled environment.

-

Oocyte Preparation:

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired potassium channel subtype. The oocytes are then incubated for 2-4 days to allow for channel protein expression and insertion into the cell membrane.[14]

-

Two-Electrode Voltage Clamp:

-

The oocyte is placed in a recording chamber and superfused with a recording solution (e.g., Kulori solution: 90 mM NaCl, 4 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM HEPES, pH 7.4).[22]

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a desired level (e.g., holding potential of -80 mV).[22]

-

Voltage protocols, such as a series of depolarizing steps, are applied to elicit channel currents.

-

4-AP is applied via the superfusion solution, and its effects on the channel currents are recorded.

-

Visualizing the Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts of 4-AP's mechanism of action and experimental procedures.

Caption: Intracellular binding and trapping mechanism of this compound in a voltage-gated potassium channel.

Caption: Experimental workflow for whole-cell patch-clamp recording to study the effects of this compound.

Caption: Logical relationship between substitutions on the this compound ring and inhibitory potency.

Conclusion

This compound's interaction with voltage-gated potassium channels is a multifaceted process characterized by intracellular, state-dependent binding and pore occlusion. Its ability to prolong action potentials and enhance neurotransmitter release forms the basis of its therapeutic utility. The continued investigation into the structure-activity relationships of 4-AP analogs holds promise for the development of more potent and selective Kv channel modulators for a range of neurological disorders. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and established experimental protocols, to aid researchers in their exploration of ion channel pharmacology and drug discovery.

References

- 1. This compound for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. selleckchem.com [selleckchem.com]

- 4. rupress.org [rupress.org]

- 5. On the mechanism by which this compound occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of this compound action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of this compound action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A model for this compound action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gating-dependent mechanism of this compound block in two related potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reverse use dependence of Kv4.2 blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Model of the Block of Voltage-Gated Potassium Kv4.2 Ionic Currents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Slow gating charge immobilization in the human potassium channel Kv1.5 and its prevention by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. This compound, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. State-Dependent Enhancement of Subthreshold A-Type Potassium Current by this compound in Tuberomammillary Nucleus Neurons | Journal of Neuroscience [jneurosci.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Structure-activity relationship studies of four novel this compound K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound causes a voltage-dependent block of the transient outward K+ current in rat melanotrophs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of 4-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine (4-AP), also known as dalfampridine, is a broad-spectrum blocker of voltage-gated potassium (Kv) channels. Its primary mechanism of action involves the inhibition of these channels, leading to a prolongation of action potentials. This extended depolarization enhances calcium influx at nerve terminals, subsequently increasing the release of various neurotransmitters. This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Primary Molecular Targets: Voltage-Gated Potassium (Kv) Channels

The principal molecular targets of this compound are the voltage-gated potassium (Kv) channels. 4-AP is a non-selective inhibitor, demonstrating activity against a wide array of Kv channel subtypes.[1] The blockade of these channels is the cornerstone of its therapeutic effects, particularly in conditions like multiple sclerosis where it improves nerve impulse conduction in demyelinated axons.[2][3][4]

The inhibition of Kv channels by 4-AP prolongs the repolarization phase of the action potential.[3] In demyelinated neurons, where potassium channels can become exposed along the axon, this effect can help to restore action potential propagation.[2][4] In presynaptic nerve terminals, the prolonged depolarization leads to an increased open time for voltage-gated calcium channels, resulting in enhanced calcium influx and, consequently, greater neurotransmitter release.[5]

Quantitative Pharmacological Data

The inhibitory potency of this compound varies across different Kv channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.

| Molecular Target | IC50 (μM) | Cell Line/System | Reference(s) |

| Kv1.1 (KCNA1) | 147 - 290 | CHO cells, HEK cells | [6][7][8] |

| Kv1.2 (KCNA2) | 230 - 399 | CHO cells, HEK cells | [6][8] |

| Kv1.3 (KCNA3) | 195 | Not specified | [6] |

| Kv1.4 (KCNA4) | 13 - 399 | HEK cells | [6][8] |

| Kv1.5 (KCNA5) | 125.1 | QPatch automated patch clamp | [9] |

| Kv3.1 (KCNC1) | 29 | Not specified | [6] |

| Kv3.2 (KCNC2) | 100 | Not specified | [6] |

| Kv4.2 (KCND2) | ~1000 (Kd) | HEK293 cells | [10][11] |

| Kv7.4 (KCNQ4) | Enhances current | Oocytes, HEK cells | [1] |

| Kv7.5 (KCNQ5) | No effect | Oocytes | [1] |

Note: IC50 values can vary depending on the experimental conditions, such as temperature, pH, and the specific expression system used.

The major metabolites of this compound, 3-hydroxy-4-aminopyridine and 3-hydroxy-4-aminopyridine sulfate, have significantly lower potency for Kv channels, with IC50 values reported to be one to two orders of magnitude higher than that of 4-AP itself.[2]

Downstream Effects: Enhanced Neurotransmitter Release

A critical consequence of Kv channel blockade by this compound is the potentiation of neurotransmitter release at synapses and the neuromuscular junction.[3][12] This effect is a direct result of the prolonged presynaptic action potential and subsequent increase in intracellular calcium concentration.[5]

4-AP has been shown to stimulate the release of several key neurotransmitters, including:

This enhanced neurotransmitter release is believed to contribute to the symptomatic improvements observed in patients with multiple sclerosis and other neurological disorders by augmenting synaptic transmission.[14]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms associated with this compound's interaction with its molecular targets.

Caption: Mechanism of this compound at the presynaptic terminal.

Caption: Workflow for determining the IC50 of 4-AP on Kv channels.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the molecular targets of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of 4-AP on specific Kv channel subtypes expressed in heterologous systems (e.g., HEK293 or CHO cells).[7][9][15][16]

a) Cell Preparation:

-

Cells are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

For transient expression, cells are transfected with a plasmid containing the cDNA for the desired human Kv channel subunit using a suitable transfection reagent.

-

Transfected cells are plated onto glass coverslips 24-48 hours prior to recording.

b) Solutions:

-

Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[17]

-

Intracellular (Pipette) Solution (in mM): 110 KCl, 10 EGTA, 5.4 CaCl2, 1.75 MgCl2, 4 Na2-ATP, 10 HEPES. The pH is adjusted to 7.4 with KOH.[17]

c) Recording Procedure:

-

Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the extracellular solution.

-

Borosilicate glass micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution are used for recording.[16]

-

A Gigaohm (GΩ) seal is formed between the micropipette and the cell membrane.

-

The cell membrane is then ruptured by applying gentle suction to establish the whole-cell configuration.

-

Cells are held at a holding potential of -80 mV.

-

Kv currents are elicited by applying depolarizing voltage steps (e.g., to +50 mV for 500 ms).

-

Baseline currents are recorded before the application of this compound.

-

This compound is applied to the bath at various concentrations.

-

The effect of 4-AP on the Kv current is recorded at each concentration to determine the extent of inhibition.

d) Data Analysis:

-

The peak current amplitude in the presence of 4-AP is compared to the baseline current to determine the percentage of inhibition.

-

Concentration-response curves are generated by plotting the percentage of inhibition against the concentration of 4-AP.

-

The IC50 value is calculated by fitting the concentration-response curve with a Hill equation.

In Vitro Neurotransmitter Release Assay

This assay is used to assess the effect of 4-AP on the release of specific neurotransmitters from brain tissue preparations, such as synaptosomes or brain slices.[4][13]

a) Preparation of Brain Tissue:

-

Brain regions of interest (e.g., hippocampus, striatum) are dissected from rodents.

-

For synaptosome preparation, the tissue is homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

For brain slice preparation, the tissue is cut into thin slices (e.g., 300-400 µm) using a vibratome.

b) Radiolabeling of Neurotransmitters:

-

The tissue preparation is incubated with a radiolabeled precursor of the neurotransmitter of interest (e.g., [3H]choline for acetylcholine, [3H]noradrenaline for noradrenaline).

c) Superfusion and Sample Collection:

-

The radiolabeled tissue is placed in a superfusion chamber and continuously perfused with a physiological salt solution.

-

Fractions of the superfusate are collected at regular intervals.

-

After establishing a stable baseline of spontaneous release, this compound is added to the superfusion medium at the desired concentration.

-

Fractions are continuously collected to measure the effect of 4-AP on neurotransmitter release.

d) Data Analysis:

-

The radioactivity in each collected fraction is measured using liquid scintillation counting.

-

The amount of neurotransmitter released is expressed as a percentage of the total radioactivity in the tissue at the time of collection.

-

The release of neurotransmitter in the presence of 4-AP is compared to the baseline release to determine the stimulatory effect.

Conclusion

This compound's primary molecular targets are a broad range of voltage-gated potassium channels. Its inhibitory action on these channels leads to a prolongation of action potentials, which in turn enhances calcium-dependent neurotransmitter release. This multifaceted mechanism of action underlies its therapeutic utility in neurological disorders characterized by impaired nerve conduction. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to develop novel therapeutics targeting these pathways.

References

- 1. This compound: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Voltage gating and this compound inhibition in the Shaker Kv channel revealed by a closed-state model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. On the mechanism of this compound action on the cloned mouse brain potassium channel mKv1.1 [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sophion.com [sophion.com]

- 10. A Model of the Block of Voltage-Gated Potassium Kv4.2 Ionic Currents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. State-Dependent Enhancement of Subthreshold A-Type Potassium Current by this compound in Tuberomammillary Nucleus Neurons | Journal of Neuroscience [jneurosci.org]

- 12. Enhancement of synaptic transmission by this compound in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound differentially affects the spontaneous release of radiolabelled transmitters from rat brain slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. In Vitro electrophysiological activity of nerispirdine, a novel this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of 4-Aminopyridine on Neuronal Excitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminopyridine (4-AP), a potent blocker of voltage-gated potassium (Kᵥ) channels, serves as a critical tool in neuroscience research and as a therapeutic agent for certain neurological disorders. By inhibiting the repolarizing influence of Kᵥ channels, 4-AP prolongs the action potential duration, thereby enhancing neuronal excitability and synaptic transmission. This guide provides a comprehensive technical overview of the core mechanisms of 4-AP action, presents quantitative data from key experimental findings, details relevant experimental protocols, and illustrates the underlying pathways and workflows. This document is intended to be a valuable resource for researchers and professionals in drug development investigating the multifaceted effects of 4-AP on the nervous system.

Core Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated potassium channels.[1] In demyelinated axons, the internodal membrane and its ion channels become more exposed to electrical transients during an action potential.[1] Under these conditions, the leakage of potassium ions through Kᵥ channels can lead to the failure of action potential conduction.[1] 4-AP, at low concentrations, can prolong the duration of nerve action potentials by blocking these exposed channels and inhibiting repolarization, which consequently improves the conduction of the action potential.[1] This blockade has further physiological consequences, including an enhanced influx of calcium ions at presynaptic terminals, leading to increased neurotransmitter release and potentiated neuro-neuronal or neuromuscular transmission.[1]

The blockade of Kᵥ channels by 4-AP is a complex process that is dependent on the dose, voltage, and use.[2] Studies on cloned mouse brain potassium channels (mKv1.1) have shown that 4-AP can block the channel from both the extracellular and intracellular sides.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of 4-AP on various parameters of neuronal excitability as reported in the scientific literature.

Table 1: Effects of this compound on Action Potential Properties

| Parameter | Preparation | 4-AP Concentration | Effect | Reference |

| Action Potential Duration (APD₂₀) | Mouse Sinoatrial Node Cells | 0.1 - 5.0 mmol/L | Increased by up to 70% | [3] |

| Action Potential Half-Width | Layer 2/3 Fast-Spiking Basket Cells (Mouse) | 100 µM | Increased from 0.42 ± 0.03 ms (B15284909) to 0.9 ± 0.04 ms | [4] |

| Fast Afterhyperpolarization (fAHP) Amplitude | Layer 2/3 Fast-Spiking Basket Cells (Mouse) | 100 µM | Decreased from 14.8 ± 1.4 mV to 5.5 ± 0.1 mV | [4] |

| Action Potential Duration (APD₃₀, APD₅₀, APD₉₀) | Dog Purkinje Fibers | 500 µM | Significant increase at 1.0 Hz stimulation | [5] |

| Nerve Terminal Action Potential (NTAP) Duration | Frog Neuromuscular Junction | 5 x 10⁻⁴ M | Prolonged | [6] |

Table 2: Effects of this compound on Synaptic Transmission

| Parameter | Preparation | 4-AP Concentration | Effect | Reference |

| Field Excitatory Postsynaptic Potential (fEPSP) Initial Slope | Rat Hippocampal Slices (CA1) | EC₅₀: 46.7 ± 2.68 µM | Persistent enhancement | [7] |

| Total fEPSP Initial Slope | Rat Hippocampal Slices (CA1) | 200 µM | Increased to 225.6 ± 23.8% | [7] |

| NMDA-mediated fEPSP Component | Rat Hippocampal Slices (CA1) | 200 µM | Increased to 177.4 ± 20.1% | [7] |

| AMPA-mediated fEPSP Component | Rat Hippocampal Slices (CA1) | 200 µM | Increased to 142.3 ± 18.9% | [7] |

| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Rat Hippocampal Slices (CA1) | 200 µM | Increased to 324.2 ± 25.4% | [7] |

| Miniature Inhibitory Postsynaptic Current (mIPSC) Frequency | Rat Hippocampal Slices (CA1) | 200 µM | Increased to 287.3 ± 36.3% | [7] |

| Paired-Pulse Facilitation | Rat Hippocampal Slices (CA1) | 200 µM | Reduced | [8] |

| Quantal Content of End-Plate Potential | Frog Neuromuscular Junction | 5 x 10⁻⁶ M | Increased 2-fold | [6] |

Table 3: Inhibitory Concentrations (IC₅₀) of this compound on Voltage-Gated Potassium Channels

| Kᵥ Channel Subtype | Expression System | IC₅₀ | Reference |

| mKv1.1 | Chinese Hamster Ovary (CHO) Cells | Extracellular: 147 µM, Intracellular: 117 µM | [2] |

| Kv1.1 | Recombinant | ~320 µM | [9] |

| Kv1.2 | Recombinant | ~23,652 µM | [9] |

| Kv1.4 | Recombinant | ~1,191 µM | [9] |

| Shaker K⁺ Channel | Xenopus Oocytes | ~200 - 350 µM | [10] |

Experimental Protocols

Preparation of Acute Brain Slices

This protocol describes a generalized procedure for preparing acute brain slices for electrophysiological recordings.

Materials:

-

Ice-cold artificial cerebrospinal fluid (aCSF) for slicing, continuously bubbled with 95% O₂/5% CO₂.

-

Standard aCSF for recording, continuously bubbled with 95% O₂/5% CO₂.

-

Vibrating microtome (vibratome).

-

Dissection tools (scissors, forceps, spatula).

-

Petri dish on ice.

-

Recovery chamber.

Procedure:

-

Anesthetize and decapitate the animal in accordance with approved institutional animal care and use protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.[11]

-

Isolate the brain region of interest (e.g., hippocampus).

-

Mount the tissue on the vibratome stage using cyanoacrylate glue.

-

Submerge the tissue in the vibratome buffer tray filled with ice-cold, oxygenated slicing aCSF.

-

Cut slices to the desired thickness (typically 300-400 µm).[12]

-

Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.[13]

-

After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.

Whole-Cell Patch-Clamp Recording

This protocol outlines the general steps for performing whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of 4-AP.

Materials:

-

Patch-clamp rig (microscope with DIC optics, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries.

-

Pipette puller.

-

Recording chamber with perfusion system.

-

Intracellular solution (e.g., K-gluconate based).[14]

-

aCSF containing 4-AP at the desired concentration.

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with intracellular solution.[14]

-

Fill the pipette with intracellular solution and mount it on the micromanipulator.

-

Under visual guidance, approach a target neuron in the slice.

-

Apply gentle positive pressure to the pipette as it approaches the cell to keep the tip clean.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).[15]

-

Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.

-

Record baseline neuronal activity (e.g., resting membrane potential, action potentials in current-clamp; postsynaptic currents in voltage-clamp).

-

Bath-apply aCSF containing 4-AP and record the changes in neuronal activity.

-

Wash out the 4-AP with standard aCSF to observe recovery.

Multi-Electrode Array (MEA) Recording

This protocol provides a general workflow for using MEAs to study the effects of 4-AP on neuronal network activity in brain slices.

Materials:

-

MEA system with amplifier and data acquisition software.

-

Perforated MEA chip (pMEA).[16]

-

Acute brain slice preparation (as described above).

-

aCSF containing 4-AP.

Procedure:

-

Place the acute brain slice onto the MEA, ensuring the region of interest covers the electrode grid.

-

If using a pMEA, apply gentle suction to secure the slice to the electrodes.[16]

-

Continuously perfuse the slice with oxygenated aCSF.

-

Record baseline spontaneous network activity.

-

Induce epileptiform activity by perfusing the slice with aCSF containing 4-AP (e.g., 100 µM).[16]

-

Record the induced network activity, such as synchronized bursting and seizure-like events.

-

Analyze the data to determine changes in spike rate, burst rate, and network synchrony.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on neuronal excitability.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

Caption: Experimental workflow for whole-cell patch-clamp studies of 4-AP.

Logical Relationship of 4-AP Effects

Caption: Logical cascade of this compound's effects on neuronal function.

References

- 1. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 2. On the mechanism of this compound action on the cloned mouse brain potassium channel mKv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on action potentials generation in mouse sinoauricular node strips - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on Action Potential Parameters in Isolated Dog Purkinje Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on nerve terminal action potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. THE this compound IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of 4-Aminopyridine in Neuroscience: From Avian Repellent to Neuromodulator

An In-depth Technical Guide on the Discovery, History, and Mechanisms of 4-Aminopyridine

Abstract

This compound (4-AP), a potent potassium channel blocker, has traversed a remarkable path from its initial synthesis and use as a bird repellent to its current status as a valuable therapeutic agent in neuroscience, particularly for the symptomatic treatment of multiple sclerosis (MS). This technical guide provides a comprehensive overview of the discovery and history of 4-AP, its mechanism of action, and the pivotal experiments that have elucidated its function. We delve into the preclinical and clinical data that have shaped its development, presenting quantitative information in structured tables for clarity. Detailed experimental protocols for key assays are provided, alongside visualizations of its signaling pathway, experimental workflows, and historical development to offer a thorough resource for researchers, scientists, and drug development professionals.

A Serendipitous Beginning: The History of this compound

The story of this compound begins not in the realm of medicine, but in agriculture. First synthesized in the early 20th century, it was initially developed in 1963 as an avian repellent.[1][2] Its potent neurological effects on birds, causing distress cries that frighten away the rest of the flock, hinted at its powerful interaction with the nervous system.

The first significant foray of 4-AP into the medical field occurred in the 1970s in Bulgaria. Anesthetists there discovered its efficacy as a reversal agent for non-depolarizing neuromuscular blocking agents used during surgery.[1][2] The Bulgarian pharmaceutical company Sopharma commercialized this compound under the trade name Pymadin for this purpose.[1][2] These early clinical applications demonstrated its ability to enhance neuromuscular transmission, a property that would become central to its later development in neuroscience.

It was the seminal work in the late 1970s and early 1980s that unveiled the specific mechanism of action of 4-AP and its potential for treating neurological disorders. Researchers demonstrated that 4-AP could restore conduction in demyelinated nerve fibers.[3] This discovery was a watershed moment, suggesting that 4-AP could counteract the conduction block that is a hallmark of demyelinating diseases like multiple sclerosis.

Mechanism of Action: Unlocking Neuronal Conduction

The primary mechanism of action of this compound is the blockade of voltage-gated potassium (K+) channels in neuronal membranes.[4][5][6] In healthy myelinated axons, these channels are typically concealed under the myelin sheath. However, in demyelinated axons, as occurs in multiple sclerosis, these channels become exposed.[5][7]

The efflux of potassium ions through these exposed channels during an action potential can lead to a failure of nerve impulse conduction. By blocking these channels, 4-AP prolongs the duration of the action potential, allowing the nerve impulse to propagate across the demyelinated segment and restore conduction.[1][5] This restoration of axonal conduction is the putative mechanism for the clinical improvements seen in patients with MS.[7][8]

Beyond restoring conduction in demyelinated axons, 4-AP also enhances neurotransmitter release at synapses.[1][9] By prolonging the depolarization of the presynaptic terminal, it increases the influx of calcium ions, which in turn promotes the release of neurotransmitters into the synaptic cleft.[1] This dual action of restoring axonal conduction and enhancing synaptic transmission makes 4-AP a powerful tool for modulating neuronal function.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose | Route | Tmax (min) | t1/2 (min) | Vd (ml/kg) | CL (ml/kg/min) | Reference |

| Dog | 1.0 mg/kg | IV | - | 125 ± 23 | 2517 ± 363 | 21 ± 4 | [10] |

| Guinea Pig | 2 mg/kg | IM | 16-17 | 65-71 | - | - | [9] |

| Rat (Male) | - | IV | - | - | - | 14.9 | [11] |

| Rat (Female) | - | IV | - | - | - | 12.0 | [11] |

Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; Vd: Volume of distribution; CL: Clearance

Table 2: In Vitro Efficacy of this compound

| Channel/Preparation | Effect | IC50 / Effective Concentration | Reference |

| Kv1.1 | Inhibition | 242 µM | [12] |

| Kv1.2 | Inhibition | 399 µM | [12] |

| Kv1.4 | Inhibition | 399 µM | [12] |

| hERG Channels | Inhibition | - (Concentration-dependent from 0.3-30 mM) | [13] |

| Injured Spinal Cord Axons | Increased Compound Action Potential | 100 µM (maximal effect) | [14] |

| CYP2E1 | Inhibition | 125 µM (estimated) | [15] |

IC50: Half-maximal inhibitory concentration

Table 3: Key Clinical Trial Results for Dalfampridine (B372708) (Extended-Release 4-AP) in Multiple Sclerosis

| Trial | Dose | Primary Outcome | Result | Reference |

| Phase III (1) | 10 mg twice daily | Timed 25-Foot Walk (T25FW) | 35% of treated patients were responders vs. 8% on placebo (p < 0.0001) | [16] |

| Phase III (2) | 10 mg twice daily | T25FW | Significant improvement in walking speed in responders | [7][8] |

| Crossover Study | Max 0.5 mg/kg | Kurtzke Expanded Disability Status Scale (EDSS) | Significant decrease in EDSS score (p = 0.001); 16.4% of patients had a decrease of ≥1.0 point on 4-AP vs. 0% on placebo | [17] |

Experimental Protocols: A Closer Look at the Methodology

Understanding the effects of this compound at a cellular level has been crucial to its development. The whole-cell patch-clamp technique is a key experimental method used to study the effects of 4-AP on voltage-gated potassium channels.

Detailed Protocol: Whole-Cell Patch-Clamp Recording of K+ Currents

Objective: To measure the effect of this compound on voltage-gated potassium currents in a neuronal cell line (e.g., HEK293 cells transfected with a specific Kv channel subtype).

Materials:

-

HEK293 cells expressing the target Kv channel

-

External solution (in mM): 135 KCl, 1 MgCl2, 10 HEPES, 10 dextrose, pH 7.4 with KOH

-

Internal (pipette) solution (in mM): 110 KCl, 1.75 MgCl2, 10 EGTA, 5.4 CaCl2, 4 Na2-ATP, pH 7.4 with KOH

-

This compound stock solution (500 mM in distilled water, pH 7.4 with HCl)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Microscope with manipulators

Procedure:

-

Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Under visual control, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Baseline Recording: Clamp the cell membrane at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 500 ms) to elicit outward K+ currents. Record the baseline currents for a stable period.

-

4-AP Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., ranging from 1 µM to 5 mM).

-

Post-Drug Recording: After a few minutes of drug application to allow for equilibration, repeat the same voltage-step protocol to record the K+ currents in the presence of 4-AP.

-

Washout: Perfuse the chamber with the drug-free external solution to wash out the this compound and record the recovery of the K+ currents.

-

Data Analysis: Measure the peak outward current at each voltage step before, during, and after 4-AP application. Calculate the percentage of current inhibition at each concentration to generate a dose-response curve and determine the IC50 value.

The Development of Dalfampridine: A Targeted Approach

While the immediate-release formulation of 4-AP showed promise, it also had a narrow therapeutic window, with a risk of side effects, including seizures, at higher plasma concentrations.[18] This led to the development of an extended-release (ER) formulation of this compound, known as dalfampridine (Ampyra® in the U.S.) or fampridine.[7][8]

The goal of the ER formulation was to maintain plasma concentrations of the drug within a narrow therapeutic range, thereby optimizing efficacy while minimizing adverse effects.[7][8] Two pivotal Phase III clinical trials demonstrated that dalfampridine, at a dose of 10 mg taken twice daily, significantly improved walking speed in a subset of patients with multiple sclerosis.[7][8] This led to its approval by the U.S. Food and Drug Administration (FDA) in 2010 for the improvement of walking in patients with MS.[1]

Future Directions and Conclusion

The journey of this compound in neuroscience is a testament to the power of scientific inquiry and the potential for repurposing compounds for novel therapeutic applications. From its humble beginnings as a bird repellent, 4-AP has evolved into a valuable treatment for a debilitating symptom of multiple sclerosis.

Ongoing research continues to explore the full therapeutic potential of this compound and other potassium channel blockers. Studies are investigating its utility in other neurological conditions characterized by axonal dysfunction, such as spinal cord injury and stroke.[4] Furthermore, a deeper understanding of the diverse subtypes of potassium channels may lead to the development of more selective blockers with improved efficacy and safety profiles.

References

- 1. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Clinically relevant levels of this compound (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of dalfampridine, a novel pharmacologic approach for treating walking impairment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of this compound in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [archive.hshsl.umaryland.edu]

- 12. researchgate.net [researchgate.net]

- 13. Effects of this compound on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vet.purdue.edu [vet.purdue.edu]

- 15. In vitro evaluation of the effects of this compound on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prolonged-release fampridine in multiple sclerosis: clinical data and real-world experience. Report of an expert meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of this compound on clinical signs in multiple sclerosis: a randomized, placebo-controlled, double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. neurology.org [neurology.org]

The Pharmacology of 4-Aminopyridine: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, properties, and applications of a pivotal potassium channel blocker.

Introduction

4-Aminopyridine (4-AP), also known as fampridine or dalfampridine (B372708) in its sustained-release formulation, is a potent, non-selective blocker of voltage-gated potassium (Kv) channels.[1] Initially investigated for its diverse neurological effects, 4-AP has emerged as a valuable therapeutic agent for improving walking ability in patients with multiple sclerosis (MS).[2] Its unique mechanism of action, which involves the prolongation of action potentials and enhancement of neurotransmitter release, has made it a subject of extensive research in neuroscience and drug development. This technical guide provides a comprehensive overview of the pharmacological properties of 4-AP, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a pyridine (B92270) derivative with the chemical formula C₅H₆N₂ and a molecular weight of 94.11 g/mol . It is a white to off-white crystalline powder with good solubility in water. Its lipophilic nature allows it to readily cross the blood-brain barrier, a key characteristic for its central nervous system effects.[3]

| Property | Value |

| Molecular Formula | C₅H₆N₂ |

| Molecular Weight | 94.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

| pKa | 9.17 |

| LogP | 0.3 |

Pharmacodynamics: Mechanism of Action

The primary pharmacological effect of 4-AP is the blockade of voltage-gated potassium channels.[1] In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions during the action potential, which can impair or block nerve impulse conduction. By blocking these channels, 4-AP prolongs the duration of the action potential, allowing for a greater influx of calcium ions into the presynaptic terminal. This, in turn, enhances the release of various neurotransmitters, including acetylcholine, glutamate (B1630785), and norepinephrine.[3][4][5]

Recent studies suggest that 4-AP binds to a hydrophobic cavity within the pore of Kv channels, formed by the S5 and S6 helices.[6][7] This binding is thought to stabilize the closed state of the channel, preventing its transition to the open conformation.[6][7] The interaction is state-dependent, with 4-AP showing a preference for the open state of the channel.[8]

Signaling Pathway of this compound

Caption: Mechanism of this compound at the synapse.

Quantitative Data: Potassium Channel Inhibition

The inhibitory effects of 4-AP on various Kv channels have been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values demonstrate its non-selective nature.

| Potassium Channel Subtype | IC50 (µM) | Reference |

| Kv1.1 (cloned mouse) | 147 (extracellular), 117 (intracellular) | [9] |

| Kv1.2 | 230 | [1] |

| Kv1.4 | Varies with conditions | [10] |

| Shaker K⁺ channels | Varies with conditions | [11] |

Pharmacokinetics

The pharmacokinetic profile of 4-AP is characterized by rapid absorption and renal excretion. The development of a sustained-release formulation (dalfampridine) has been crucial for its clinical use, as it provides more stable plasma concentrations and reduces the risk of adverse effects associated with peak concentrations of the immediate-release form.

Pharmacokinetic Parameters of this compound Formulations in Humans

| Parameter | Immediate-Release (20 mg IV) | Sustained-Release (10 mg oral) | Reference |

| Cmax (ng/mL) | - | ~29 | [12] |

| Tmax (h) | - | ~3.8 | [12] |

| Half-life (t½) (h) | 3.6 ± 0.9 | ~5.8 | [2] |

| Clearance (L/h/kg) | 0.61 ± 0.14 | - | [2] |

| Volume of Distribution (L/kg) | 2.6 ± 0.9 | - | [2] |

| Bioavailability (%) | - | 95-98 | [2] |

| Excretion | ~90% unchanged in urine | ~90% unchanged in urine | [2] |

Clinical Applications

The primary clinical application of 4-AP is for the symptomatic treatment of walking impairment in patients with multiple sclerosis. Clinical trials have demonstrated that dalfampridine can significantly improve walking speed in a subset of patients.

Clinical Trial Data: Dalfampridine in Multiple Sclerosis

| Study | N | Treatment | Primary Outcome | Result |

| Goodman et al., 2009 | 301 | Dalfampridine 10 mg BID vs. Placebo | Timed 25-Foot Walk (T25FW) | 34.8% of dalfampridine-treated patients were responders vs. 8.3% on placebo. |

| Goodman et al., 2010 | 239 | Dalfampridine 10 mg BID vs. Placebo | Timed 25-Foot Walk (T25FW) | 42.9% of dalfampridine-treated patients were responders vs. 9.3% on placebo. |

4-AP has also been investigated for other conditions characterized by impaired nerve conduction, such as Lambert-Eaton myasthenic syndrome and chronic spinal cord injury.

Toxicology and Safety Profile

The primary dose-limiting toxicity of 4-AP is central nervous system hyperexcitability, which can manifest as dizziness, paresthesia, and at higher doses, seizures. The risk of seizures is dose-dependent, and the sustained-release formulation was developed to mitigate this risk by avoiding high peak plasma concentrations.

| Adverse Effect | Incidence with Dalfampridine 10 mg BID (%) | Incidence with Placebo (%) |

| Urinary Tract Infection | 12.0 | 8.0 |

| Insomnia | 9.0 | 4.0 |

| Dizziness | 7.0 | 4.0 |

| Headache | 7.0 | 5.0 |

| Nausea | 7.0 | 5.0 |

| Asthenia | 7.0 | 5.0 |

| Back Pain | 5.0 | 4.0 |

| Balance Disorder | 5.0 | 1.0 |

Experimental Protocols

Whole-Cell Voltage-Clamp Recording

This technique is used to measure the effect of 4-AP on voltage-gated potassium currents in isolated cells.

Methodology:

-

Cell Preparation: Cells expressing the target potassium channel (e.g., HEK293 cells transfected with Kv1.1) are cultured on coverslips.

-

Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 1 EGTA, adjusted to pH 7.3 with KOH.

-

Recording: The coverslip is placed in a recording chamber continuously perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage Protocol: The cell is held at a holding potential of -80 mV. Depolarizing voltage steps are applied to elicit potassium currents in the absence and presence of varying concentrations of 4-AP.

-

Data Analysis: The peak current amplitude at each voltage step is measured, and dose-response curves are generated to determine the IC50 of 4-AP.

High-Performance Liquid Chromatography (HPLC) for 4-AP Quantification in Plasma

This method is used to determine the concentration of 4-AP in biological samples for pharmacokinetic studies.

Methodology:

-

Sample Preparation: Plasma samples are thawed, and a known amount of an internal standard (e.g., 3,4-diaminopyridine) is added. The samples are then subjected to protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation.

-

Chromatographic Separation: The supernatant is injected onto a C18 reverse-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile), delivered at a constant flow rate.

-

Detection: 4-AP and the internal standard are detected using a UV detector at a specific wavelength (e.g., 262 nm).

-

Quantification: A calibration curve is constructed by analyzing standards of known 4-AP concentrations. The concentration of 4-AP in the plasma samples is determined by comparing the peak area ratio of 4-AP to the internal standard against the calibration curve.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

EAE is a widely used animal model of multiple sclerosis to study the effects of drugs like 4-AP.

Methodology (MOG35-55-induced EAE in C57BL/6 mice):

-

Antigen Emulsion Preparation: Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55) is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Immunization: On day 0, female C57BL/6 mice (8-12 weeks old) are subcutaneously immunized with the MOG35-55/CFA emulsion at two sites on the flank.

-

Pertussis Toxin Administration: Immediately after immunization and again 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of inflammatory cells into the central nervous system.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

Drug Administration: 4-AP or vehicle is administered to the mice, either prophylactically (starting at the time of immunization) or therapeutically (after the onset of clinical signs), to assess its effect on disease severity and progression.

Experimental Workflow for Assessing Neuroprotective Effects

Caption: Workflow for evaluating the neuroprotective properties of 4-AP.

Conclusion

This compound is a pharmacologically significant molecule with a well-defined mechanism of action as a potassium channel blocker. Its ability to enhance neuronal conduction and neurotransmitter release has led to its successful clinical application in multiple sclerosis. Ongoing research continues to explore its potential in other neurological disorders and to further elucidate its complex interactions with the nervous system. This technical guide provides a foundational understanding of the key pharmacological properties of 4-AP to support further research and development in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preferential stimulation of glutamate release by this compound in rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on release of noradrenaline from the perfused cat spleen by nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voltage gating and this compound inhibition in the Shaker Kv channel revealed by a closed-state model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Mechanism of this compound action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the mechanism of this compound action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of K+ channel blockade: this compound interaction with a cloned cardiac transient K+ (Kv1.4) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound binding and slow inactivation are mutually exclusive in rat Kv1.1 and Shaker potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of metabolites of dalfampridine (this compound) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Aminopyridine in Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine (4-AP), a potent blocker of voltage-gated potassium (K+) channels, serves as a critical tool in neuroscience research and has therapeutic applications in conditions characterized by compromised neuronal conduction. By prolonging the action potential duration, 4-AP enhances calcium influx into presynaptic terminals, thereby augmenting the release of a wide array of neurotransmitters. This guide provides an in-depth technical overview of the core mechanisms of 4-AP-mediated neurotransmitter release, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

Core Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated potassium channels in the presynaptic nerve terminal.[1] This inhibition of K+ efflux prolongs the repolarization phase of the action potential. The extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer duration, leading to an increased influx of Ca2+ into the presynaptic terminal.[2][3] This elevation in intracellular Ca2+ concentration is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.[3] This enhanced neurotransmitter release can potentiate synaptic transmission at both central and peripheral synapses.[4]

References

- 1. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]